ADAM Class Intra-Series Potency Differential: Adam II vs. ADAM 3 and ADAM 4
Within the ADAM class, Adam II demonstrates superior antiviral potency in cell-based assays compared to later-generation, metabolically stabilized ADAMs. Against HIV-1RF in CEM-SS cells, Adam II achieved an EC50 of 13 nM [1], a 3-fold improvement over ADAM 3's EC50 of 40 nM and a 46-fold improvement over ADAM 4's EC50 of 600 nM [2].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | ADAM 3: 40 nM; ADAM 4: 600 nM |
| Quantified Difference | 3-fold more potent than ADAM 3; 46-fold more potent than ADAM 4 |
| Conditions | Inhibition of HIV-1RF cytopathic effect in CEM-SS cells |
Why This Matters
For researchers requiring maximum antiviral potency, the 3- to 46-fold advantage in EC50 makes Adam II the preferred choice over these specific ADAM analogs.
- [1] Cushman M, Casimiro-Garcia A, Williamson K, Rice WG. Synthesis of a non-nucleoside reverse transcriptase inhibitor in the alkenyldiarylmethane (ADAM) series with optimized potency and therapeutic index. Bioorg Med Chem Lett. 1998;8(2):195-8. View Source
- [2] Cullen MD, Deng BL, Hartman TL, Watson KM, Buckheit RW Jr, Pannecouque C, De Clercq E, Cushman M. Synthesis of alkenyldiarylmethanes (ADAMs) containing benzo[d]isoxazole and oxazolidin-2-one rings, a new series of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Eur J Med Chem. 2009;44(3):1210-4. View Source
